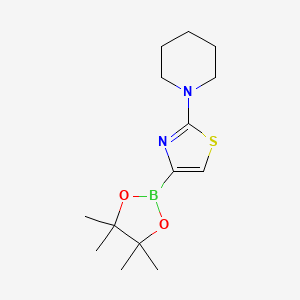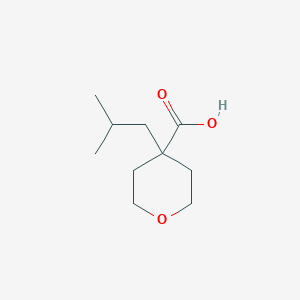
4-(2-Methylpropyl)oxane-4-carboxylic acid
Übersicht
Beschreibung
4-(2-Methylpropyl)oxane-4-carboxylic acid , also known as 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl) , is a chemical compound with the molecular formula C10H18O3 . It contains a total of 31 bonds , including 13 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid group (aliphatic), 1 hydroxyl group, and 1 ether group (aliphatic) .
Molecular Structure Analysis
The molecular structure of 4-(2-Methylpropyl)oxane-4-carboxylic acid consists of a tetrahydro-2H-pyran ring with a carboxylic acid group and an ether group. The presence of the methylpropyl substituent contributes to its unique properties .
Wissenschaftliche Forschungsanwendungen
Biotechnological Production from Biomass
4-(2-Methylpropyl)oxane-4-carboxylic acid could potentially be involved in biotechnological processes similar to those used for the production of lactic acid from biomass. Lactic acid serves as a feedstock for green chemistry, leading to the synthesis of biodegradable polymers and other valuable chemicals through chemical and biotechnological routes. This highlights the possibility of utilizing similar pathways for the production and application of 4-(2-Methylpropyl)oxane-4-carboxylic acid in sustainable chemistry and biopolymer synthesis (Gao, Ma, & Xu, 2011).
Microbial Inhibition and Biocatalyst Engineering
The presence of carboxylic acids, including compounds similar to 4-(2-Methylpropyl)oxane-4-carboxylic acid, can inhibit microbial growth in biotechnological processes. Understanding these inhibitory effects is crucial for developing microbial strains with enhanced tolerance, which is essential for improving the efficiency of bioproduction processes. Such knowledge can lead to the engineering of robust microbial biocatalysts for industrial applications, including the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Reactive Extraction and Purification
The reactive extraction of carboxylic acids from aqueous solutions using organic solvents or supercritical fluids has been extensively studied. This process is relevant for the separation and purification of carboxylic acids, including 4-(2-Methylpropyl)oxane-4-carboxylic acid, from biomass fermentation broths or chemical synthesis mixtures. Supercritical CO2, in particular, offers an environmentally friendly and efficient method for the reactive extraction of carboxylic acids, which could be applied to the purification of 4-(2-Methylpropyl)oxane-4-carboxylic acid (Djas & Henczka, 2018).
Solvent Development for Liquid-Liquid Extraction
The development of solvents for the liquid-liquid extraction (LLX) of carboxylic acids, including those similar to 4-(2-Methylpropyl)oxane-4-carboxylic acid, is crucial for their recovery from dilute aqueous streams. This is particularly important for bio-based production processes, where the economic feasibility depends on efficient separation technologies. Innovative solvents, such as ionic liquids and composite solvents, offer new opportunities for the efficient and selective extraction of carboxylic acids (Sprakel & Schuur, 2019).
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)7-10(9(11)12)3-5-13-6-4-10/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHPBFPOLSJCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194361 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)oxane-4-carboxylic acid | |
CAS RN |
1385696-76-3 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



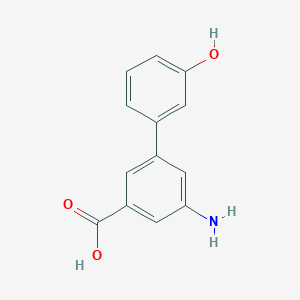

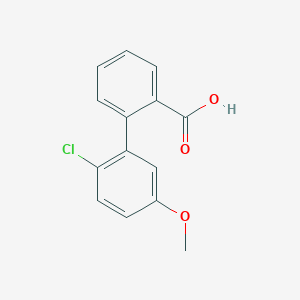
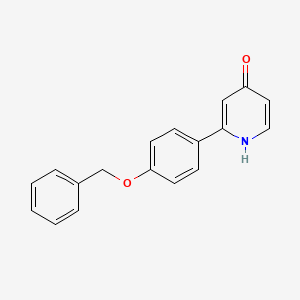


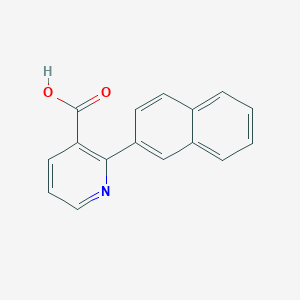

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)
![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3059813.png)
![2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3059815.png)
